molecular formula C8H8OSe B14622892 1,3-Dihydro-2H-2-benzoselenophen-2-one CAS No. 58534-05-7

1,3-Dihydro-2H-2-benzoselenophen-2-one

Cat. No.: B14622892
CAS No.: 58534-05-7
M. Wt: 199.12 g/mol
InChI Key: LBSVKHUSCGMAKM-UHFFFAOYSA-N
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Description

1,3-Dihydro-2H-2-benzoselenophen-2-one is a selenium-containing heterocyclic compound characterized by a fused benzene-selenophene ring system with a ketone group at the 2-position. The incorporation of selenium instead of sulfur or oxygen distinguishes it from analogous benzothiophene or benzofuran derivatives. Selenium’s larger atomic radius and lower electronegativity confer unique electronic and redox properties, making this compound of interest in medicinal chemistry and materials science . Potential applications include antioxidant therapies and catalysis due to selenium’s redox-active nature.

Properties

CAS No.

58534-05-7

Molecular Formula

C8H8OSe

Molecular Weight

199.12 g/mol

IUPAC Name

1,3-dihydro-2-benzoselenophene 2-oxide

InChI

InChI=1S/C8H8OSe/c9-10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2

InChI Key

LBSVKHUSCGMAKM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C[Se]1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Selenium vs. Nitrogen/Oxygen: The selenium atom in this compound enhances its polarizability and redox activity compared to nitrogen- or oxygen-containing analogs. This may improve its utility in radical scavenging or catalytic applications .
  • Benzodiazepine Derivatives: Compounds like 3-Amino-5-phenyl-1,4-benzodiazepin-2-one exhibit central nervous system (CNS) activity due to their interaction with GABA receptors, a property absent in selenium-containing derivatives .
  • Benzimidazole Analogs : Nitrogen-rich benzimidazoles (e.g., 1-Methyl-3-phenyl-benzimidazol-2-one) are prioritized in antiviral and anticancer research, whereas selenium derivatives may excel in antioxidant roles .

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